3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
Description
Properties
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-16-8-10-17(11-9-16)25-24(19-6-4-5-7-21(19)26-25)20(15-27(28)29)18-12-13-22(30-2)23(14-18)31-3/h4-14,20,26H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXYSELUFFUTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is a complex organic compound belonging to the indole family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.
- Molecular Formula : C18H18N2O4
- Molecular Weight : 342.35 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications. The following sections detail specific activities observed in research.
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. A study on related indole derivatives showed promising results against Mycobacterium tuberculosis (Mtb) with Minimum Inhibitory Concentration (MIC) values as low as 8.4 µM . While specific data on this compound is limited, its structural similarities suggest potential effectiveness against various pathogens.
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways.
Table 1: Summary of Anticancer Activity of Indole Derivatives
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. This interaction can alter cellular signaling pathways, leading to therapeutic effects such as apoptosis in cancer cells or inhibition of microbial growth.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of indole derivatives:
- A study synthesized a series of substituted indoles and evaluated their antimycobacterial activity. The results indicated that certain compounds exhibited strong activity against multidrug-resistant strains without cross-resistance to first-line drugs .
- Another investigation focused on the cytotoxicity and genotoxicity profiles of related indole compounds. These studies revealed that some derivatives were non-toxic to mammalian cells while maintaining effective antimicrobial properties .
Table 2: Biological Activity Data from Recent Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with nitroethyl- and aryl-substituted indoles, focusing on structural features, synthetic yields, and substituent effects.
Structural Analogues and Substituent Effects
Key Observations:
The 4-methylphenyl group at the indole’s 2-position introduces steric bulk, which may hinder rotational freedom compared to smaller substituents (e.g., 1-methyl in 3c) .
Synthetic Accessibility:
- Compounds with nitroethyl chains (e.g., 3c–3n) are synthesized via Friedel-Crafts alkylation in moderate-to-high yields (45–83%), suggesting the target compound could be similarly accessible .
Physicochemical and Spectroscopic Comparisons
- Lipophilicity: The 3,4-dimethoxy and 4-methylphenyl groups likely increase logP values relative to simpler analogs (e.g., 3e), enhancing membrane permeability .
- NMR Signatures: The target’s nitroethyl group would display characteristic δ ~4.5–5.5 ppm (CH2) and δ ~8.0–8.5 ppm (NO2) in 1H/13C NMR, aligning with data for 3c–3n .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
